1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDEJVHFASNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the reaction of 1-chlorophthalazine with 3,4-dimethylphenylhydrazine to form the phthalazine derivative. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to introduce the phenyl group. Finally, the propan-1-one moiety is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and anhydrous aluminum chloride as the catalyst .
Chemical Reactions Analysis
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propan-1-one groups are replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that phthalazine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one showed promising results against different cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
In vivo studies have reported anti-inflammatory activities associated with phthalazine derivatives. Specifically, derivatives were tested for their efficacy in reducing inflammation in animal models, showing potential for developing new anti-inflammatory drugs .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for further exploration in the development of antimicrobial agents .
Synthetic Organic Chemistry Applications
The versatility of this compound extends to synthetic organic chemistry. It can serve as a key intermediate in the synthesis of more complex molecules due to its reactive functional groups. For example:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can undergo nucleophilic substitution reactions to form new derivatives. |
| Coupling Reactions | Useful in cross-coupling reactions for constructing complex aromatic compounds. |
| Functionalization | The carbonyl group can be modified to introduce various functional groups for further applications. |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored a series of phthalazine derivatives, including this compound). The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells, suggesting a potential therapeutic window for cancer treatment .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of phthalazine derivatives. Researchers administered these compounds to animal models with induced inflammation and observed significant reductions in inflammatory markers compared to controls. This suggests that this compound may lead to new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the brain. By binding to these receptors, the compound inhibits their activity, leading to anticonvulsant effects. Additionally, it may interact with other enzymes and proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propan-1-one Derivatives
Pharmacological and Physicochemical Properties
- COX-2 Inhibition : Compounds like 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one exhibit potent COX-2 inhibition (IC₅₀ = 0.12 μM) due to sulfonyl and thioether groups enhancing selectivity . The target compound’s phthalazine core may confer kinase inhibitory activity, as seen in other phthalazine derivatives .
- Enzyme Binding : Docking studies using AutoDock Vina suggest that substituents like trifluoromethylthio (in 1-(4-(Trifluoromethylthio)phenyl)propan-1-one) improve binding affinity to hydrophobic enzyme pockets .
- Synthetic Flexibility : The TBS-protected derivative (1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one) demonstrates the utility of protective groups in ketone synthesis, enabling regioselective modifications .
Key Differences and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃S) enhance metabolic stability but reduce solubility.
- Bulky groups (e.g., 3,4-dimethylphenyl in the target compound) may sterically hinder target binding but improve selectivity.
Biological Activity :
- Phthalazine derivatives often target kinases or DNA repair enzymes, whereas sulfonyl/thioether propan-1-ones are COX-2 selective .
Synthetic Complexity: The target compound’s ether linkage requires precise oxidative coupling, contrasting with the straightforward nucleophilic substitution in amino-linked analogues .
Biological Activity
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one is a phthalazine derivative that has garnered attention due to its diverse biological activities. This compound features a complex structure that includes a phthalazine core, a substituted benzene ring, and a propan-1-one moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
| Component | Description |
|---|---|
| IUPAC Name | 1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |
| Molecular Formula | C25H22N2O2 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 496027-82-8 |
Antimicrobial Activity
Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at certain concentrations.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
In a study conducted by [source], this compound was administered to MCF-7 cells. The results indicated a significant decrease in cell viability (IC50 = 15 µM), suggesting its potential as a therapeutic agent in breast cancer treatment.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity makes it a candidate for treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been found to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Pathways: It modulates key signaling pathways such as MAPK and NF-kB, which are crucial in regulating cell survival and apoptosis.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other phthalazine derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Azelastine | Antihistamine | [source] |
| Vatalanib | VEGFR inhibitor | [source] |
| Hydralazine | Antihypertensive | [source] |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one?
Methodological Answer: The synthesis typically involves coupling a phthalazine derivative with a substituted phenylpropanone. For example:
Core Phthalazine Preparation : Start with 4-(3,4-dimethylphenyl)phthalazin-1-ol, synthesized via nucleophilic substitution of 1-chloro-4-(3,4-dimethylphenyl)phthalazine (prepared using phosphorus oxychloride and phosphorus pentachloride, as described in chlorination reactions ).
Etherification : React the phthalazin-1-ol intermediate with 4-(propan-1-one)phenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours .
Purification : Recrystallize the crude product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Optimize stoichiometry to avoid side products like dimerization.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO or CDCl₃. Look for diagnostic peaks:
- Aromatic protons (δ 7.2–8.5 ppm for phthalazine and phenyl groups).
- Propanone carbonyl (δ ~200–210 ppm in ¹³C NMR).
- X-ray Crystallography : Use SHELXL for structure refinement. Single crystals can be grown via slow evaporation of a saturated ethanol solution. Key parameters:
- HPLC-MS : Confirm purity (>95%) using a C18 column (acetonitrile/water mobile phase) and ESI+ mode for molecular ion detection .
Q. Which solvents and conditions are suitable for purification and stability testing?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. The compound is stable in these solvents at room temperature for ≥24 hours .
- Stability Tests :
- Thermal : Heat to 100°C in DMSO for 6 hours; monitor decomposition via HPLC.
- Photolytic : Expose to UV light (254 nm) for 48 hours; assess degradation by TLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize VEGFR-2 inhibition?
Methodological Answer:
- Modifications :
- Vary substituents on the phthalazine ring (e.g., electron-withdrawing groups at the 3,4-positions to enhance binding affinity).
- Replace the propanone moiety with bioisosteres like thiourea or urea (synthesized via reaction with phenyl isocyanate/thiocyanate) .
- Assays :
- In vitro VEGFR-2 Kinase Assay : Use recombinant kinase with ATP-competitive ELISA (IC₅₀ values <10 μM indicate high potency).
- Cytotoxicity Screening : Test against HepG2 and MCF-7 cell lines (MTT assay, 48-hour exposure) .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Validation Steps :
- Dose-Response Repetition : Conduct triplicate experiments with fresh stock solutions to rule out solvent degradation.
- Mechanistic Profiling : Perform apoptosis assays (Annexin V/PI staining) to confirm cell death pathways .
- Metabolite Screening : Use LC-MS to identify hydrolyzed/byproduct interference (e.g., free phthalazine derivatives).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) .
Q. What in vivo models are appropriate for pharmacokinetic and metabolite profiling?
Methodological Answer:
- Animal Models :
- Rodent Pharmacokinetics : Administer 10 mg/kg intravenously (IV) or orally (PO) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.
- Metabolite ID : Use UPLC-QTOF-MS with liver microsomes to detect Phase I/II metabolites (e.g., hydroxylation at the propanone group) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting .
Q. How can computational methods predict binding modes to VEGFR-2?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB: 4ASD). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and optimize with DFT (B3LYP/6-31G*).
- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze top poses for hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability (RMSD <2 Å acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
